

BPA-B9 chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to the Chemical Structures and Properties of Bisphenol A (BPA) and Vitamin B9 (Folic Acid)

A Note on the Query "BPA-B9": The term "BPA-B9" is ambiguous and does not correspond to a standard chemical identifier. This guide provides comprehensive information on two distinct compounds: Bisphenol A (BPA), a well-known industrial chemical, and Vitamin B9, an essential nutrient more commonly known as Folic Acid. It is presumed that the query intended to encompass one or both of these scientifically significant molecules.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical structures, properties, experimental methodologies, and biological signaling pathways associated with Bisphenol A and Vitamin B9.

Part 1: Bisphenol A (BPA)

Bisphenol A (BPA) is a synthetic organic compound with the chemical formula $(CH_3)_2C(C_6H_4OH)_2$.[1] It is a colorless solid that is soluble in organic solvents but poorly soluble in water.[2] BPA is a key monomer in the production of polycarbonate plastics and epoxy resins.[3]

Chemical Structure and Properties

BPA's structure consists of two phenol rings connected by a central carbon atom that is also bonded to two methyl groups.[1] This structure is pivotal to its function and its ability to mimic natural hormones.[1]



Table 1: Physicochemical Properties of Bisphenol A

Property	Value	Reference(s)
IUPAC Name	4,4'-(Propane-2,2-diyl)diphenol	[2]
CAS Number	80-05-7	[2][4]
Molecular Formula	C15H16O2	[1][4]
Molar Mass	228.29 g/mol	[2][4]
Appearance	White to light brown solid, crystalline or flakes	[1][5]
Melting Point	158-159 °C	[1][6]
Boiling Point	250–252 °C at 1.773 kPa	[7]
Water Solubility	120–300 mg/L at 21.5 °C	[5]
Density	1.20 g/cm ³	[5]

Experimental Protocols

1.2.1 Analytical Methods for BPA Detection

The determination of BPA in various samples, such as food, water, and biological fluids, is crucial for assessing exposure and risk.[8] Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

- Sample Preparation (General Protocol):
 - Extraction: Isolation of BPA from the sample matrix is typically achieved through liquidliquid extraction or solid-phase extraction (SPE).[9][10]
 - Cleanup: The extract is purified to remove interfering substances.[10]
 - Derivatization: For GC-MS analysis, BPA is often derivatized to increase its volatility.[11]



- HPLC with Fluorescence Detection (HPLC-FLD):
 - Instrumentation: An HPLC system equipped with a fluorescence detector.[12]
 - Chromatographic Separation: A C18 column is commonly used to separate BPA from other components in the sample extract.[12]
 - Detection: The fluorescence of BPA is measured for quantification.[12]
 - Quantification: The concentration of BPA is determined by comparing its peak area to that
 of a series of known standards.[12]

1.2.2 In Vitro Assays for Estrogenic Activity

- MCF-7 Cell Proliferation Assay: This assay is used to assess the estrogenic activity of BPA and its alternatives.[13]
 - o Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium.
 - Exposure: The cells are treated with various concentrations of BPA.
 - Proliferation Measurement: The increase in cell number is measured to determine the proliferative effect of BPA, which is indicative of its estrogenic activity.[13]
- VM7Luc4E2 Transactivation Assay: This is another sensitive bioassay to quantify estrogenic activity.[13]
 - Cell Line: A specific cell line (e.g., VM7Luc4E2) containing an estrogen-responsive reporter gene is used.
 - Treatment: Cells are exposed to different concentrations of the test compound.
 - Luciferase Activity: The expression of the reporter gene (luciferase) is measured as a function of estrogenic stimulation.

Signaling Pathways



BPA is known to be an endocrine disruptor that can interfere with various cellular signaling pathways.[14][15] It has been shown to modulate pathways related to cancer, reproductive toxicity, and immune response.[14][15]

1.3.1 BPA-Induced NF-кВ Signaling Pathway

Nanomolar concentrations of BPA can activate the NF-kB signaling pathway in non-transformed breast cells, which can influence inflammation, cell proliferation, and motility.[16]



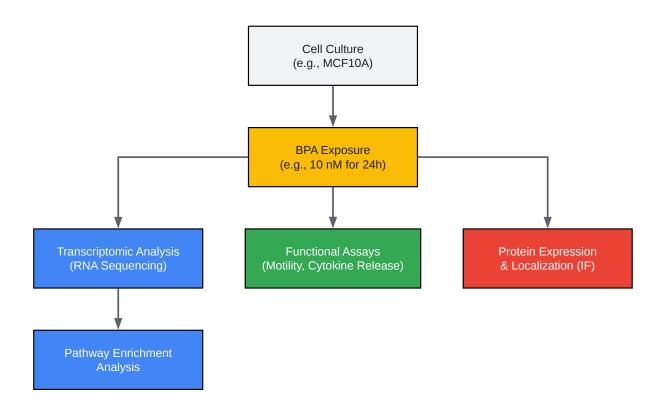
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BPA Activation of NF-kB Signaling

1.3.2 General Experimental Workflow for In Vitro BPA Studies

The following diagram illustrates a typical workflow for investigating the effects of BPA in a cellular model.





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Workflow for In Vitro BPA Analysis

Part 2: Vitamin B9 (Folic Acid)

Vitamin B9, in its synthetic form known as Folic Acid, is an essential nutrient vital for numerous bodily functions, including DNA synthesis and repair.[17] It is a water-soluble vitamin that humans must obtain from their diet.[18]

Chemical Structure and Properties

The structure of folic acid consists of three main components: a pteridine ring, paraaminobenzoic acid (PABA), and one or more glutamate residues.[17]

Table 2: Physicochemical Properties of Folic Acid



Property	Value	Reference(s)
IUPAC Name	(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]	[18]
CAS Number	59-30-3	[18][19]
Molecular Formula	C19H19N7O6	[20][21]
Molar Mass	441.40 g/mol	[20][21]
Appearance	Yellow to orange-yellow crystalline powder	[19][20]
Melting Point	250 °C (decomposes)	[18][19]
Water Solubility	1.6 mg/L (25 °C)	[18]
Solubility	Soluble in dilute acids and alkaline solutions	[22]

Experimental Protocols

2.2.1 Analytical Methods for Folic Acid Determination

Quantifying folic acid in foods and biological samples is important for nutritional assessment and clinical research.[23][24]

- Sample Preparation for Food Analysis:
 - Extraction: Samples are extracted using a buffer solution, often containing an antioxidant like ascorbic acid to protect the folates.[23]
 - \circ Enzymatic Treatment: A trienzyme treatment (α -amylase, protease, and conjugase) is used to release folates from the food matrix.[25]
 - Purification: Affinity chromatography can be used for sample cleanup and concentration.
 [25]



- LC-MS/MS for Folic Acid and its Metabolites in Serum:
 - Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[24]
 - Sample Preparation: Simple protein precipitation or solid-phase extraction is used to prepare serum samples.[24]
 - Chromatography: A C18 column with a gradient elution is typically employed for separation.[24]
 - Mass Spectrometry: Detection and quantification are performed using selective reaction monitoring (SRM) in positive electrospray ionization mode.[24]

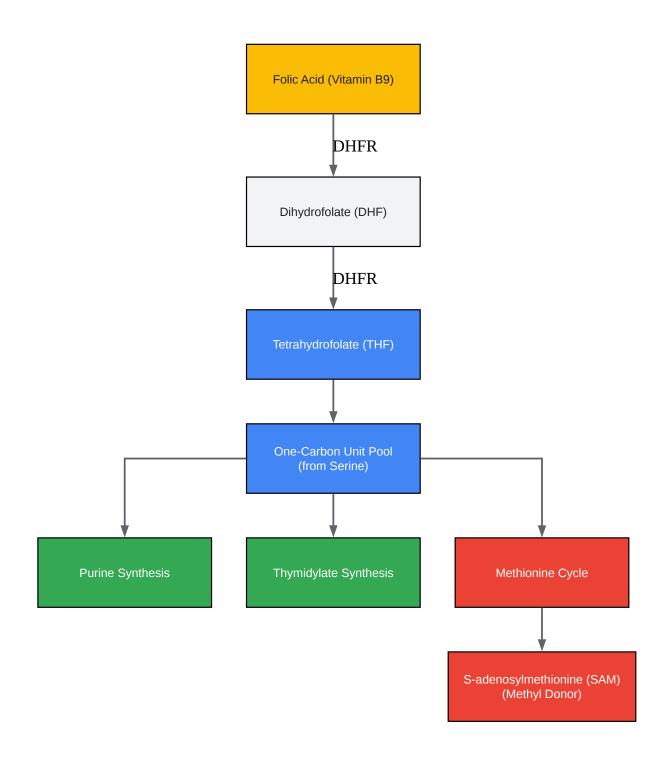
Signaling Pathways

Folate metabolism is central to several critical cellular processes, including nucleotide synthesis and methylation reactions.[26]

2.3.1 Folate-Mediated One-Carbon Metabolism

Folate acts as a carrier of one-carbon units, which are essential for the synthesis of purines and thymidylate (for DNA synthesis) and for the regeneration of methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[27]





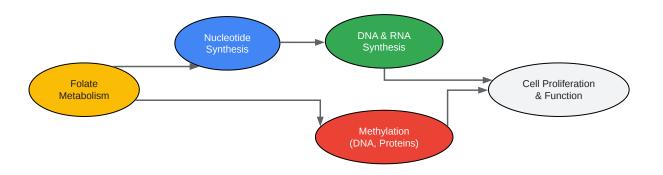
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Folate One-Carbon Metabolism Pathway

2.3.2 Logical Relationship in Folate-Dependent Biosynthesis



The functional outputs of folate metabolism are interconnected and crucial for cell growth and function.



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Functional Outcomes of Folate Metabolism

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